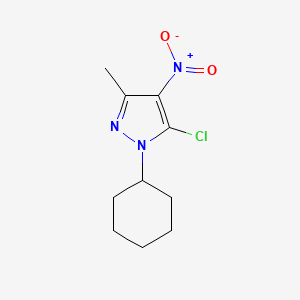
1-Chloro-5-nitronaphthalene
Vue d'ensemble
Description
1-Chloro-5-nitronaphthalene is a heterocyclic organic compound . It is a nitrated polycyclic aromatic hydrocarbon that has unique physical and chemical properties .
Molecular Structure Analysis
The molecular formula of this compound is C10H6ClNO2 . The exact mass is 207.00900 .Chemical Reactions Analysis
The nitration of aromatic hydrocarbons for the manufacture of aromatic nitro-compounds is an indispensable industrial process . The nitration of 1-nitronaphthalene (1-NN) or naphthalene to 1,5-dinitronaphthalene (1,5-DNN) is an important reaction process .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
1-Chloro-5-nitronaphthalene, derived from the chlorination of 1-nitronaphthalene, is utilized in various chemical reactions and syntheses. Armstrong and Scheinmann (1963) investigated the chlorination process, identifying products like this compound and others through gas-liquid chromatography (Armstrong & Scheinmann, 1963). Additionally, Gong-an et al. (2009) reported a simple and efficient method for synthesizing 1-nitronaphthalene, a precursor to this compound (Gong-an, Jiang-huan, & Xiaopeng, 2009).
Photoreactions and Photochemistry
In the field of photochemistry, this compound demonstrates interesting behaviors. Frśater and Havinga (1970) found that 1-nitronaphthalene, upon illumination in various media, undergoes a substitution reaction to yield 1-chloro-naphthalenes, suggesting a new type of aromatic photosubstitution (Frśater & Havinga, 1970). Zhang et al. (2018) explored hydrogen abstraction from hydroxy group and alkyl by the triplet state of 1-chloro-4-nitronaphthalene, providing insights into reaction mechanisms and the influence of solvent polarity (Zhang et al., 2018).
Environmental Studies and Atmospheric Chemistry
The compound's role in environmental science, particularly in atmospheric chemistry, is noteworthy. Feilberg et al. (1999) conducted studies on the photochemistry and partitioning of semivolatile nitro-polycyclic aromatic hydrocarbons, including nitronaphthalenes, in the atmosphere, enhancing understanding of their behavior in environmental contexts (Feilberg, Kamens, Strommen, & Nielsen, 1999).
Applications in Battery Technology
This compound has also been investigated for its potential application in battery technology. Thirunakaran et al. (1996) researched 1-nitronaphthalene as a cathode material for magnesium reserve batteries, indicating its potential use in energy storage systems (Thirunakaran, Vasudevan, Sivashanmugam, Kumar, & Muniyandi, 1996).
Safety and Hazards
1-Chloro-5-nitronaphthalene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mécanisme D'action
Target of Action
It is known that nitroaromatic compounds can interact with various biological molecules and systems .
Mode of Action
Nitroaromatic compounds generally undergo reduction reactions in biological systems, which can lead to the formation of reactive species .
Biochemical Pathways
There is evidence that 1-nitronaphthalene, a related compound, can be metabolized by certain bacteria through a pathway that is derived from the naphthalene degradation pathway .
Pharmacokinetics
Nitroaromatic compounds are generally lipophilic and can be absorbed through the skin, lungs, and gastrointestinal tract .
Result of Action
Nitroaromatic compounds can generate reactive species that can cause oxidative stress and damage to cellular components .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of nitroaromatic compounds .
Propriétés
IUPAC Name |
1-chloro-5-nitronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXDLWJNLAXOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870674 | |
| Record name | 1-Chloro-5-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
605-63-0 | |
| Record name | 1-Chloro-5-nitronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-5-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















